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molecular formula C13H19BrO B8721147 7-Phenoxyheptyl bromide CAS No. 51795-98-3

7-Phenoxyheptyl bromide

Cat. No. B8721147
M. Wt: 271.19 g/mol
InChI Key: OJCPJTXRPNMPIT-UHFFFAOYSA-N
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Patent
US06417192B1

Procedure details

To a mixture of phenol (0.58 g) and 1,7-dibromoheptane (4.76 g) in dimethylformamide (5 ml) was added potassium carbonate (4.3 g) and the mixture was heated at 80° C. for 6 h. The mixture was cooled and the solvent was removed under reduced pressure. Toluene (10 ml) was added and removed under reduced pressure. The residue was chromatographed on silica gel using hexane as eluent. This gave 1-bromo-7-phenoxyheptane (1.15 g). 1H-NMR (CDCl3) δ 1.3-1.7 (6H, m), 1.7-2.1 (4H, m), 3.41 (2H, t), 3.95 (2H, t), 6.8-7.0 (3H, m) and 7.2-7.4 (2H, m).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.76 g
Type
reactant
Smiles
BrCCCCCCCBr
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (10 ml) was added
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Name
Type
Smiles
BrCCCCCCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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